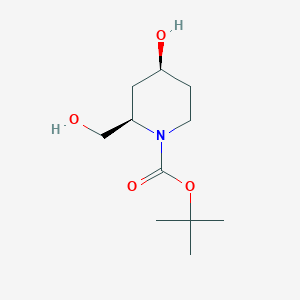

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Description

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring, a tert-butyl carbamate (Boc) protecting group, and two hydroxyl substituents at the 2- and 4-positions. Its molecular formula is C${11}$H${21}$NO$_4$, with an estimated molecular weight of 231.29 g/mol. The compound's stereochemistry (2R,4S) is critical for its interactions in pharmaceutical applications, particularly as a chiral building block in drug synthesis .

This compound is frequently employed in anticancer research, where stereochemical precision and functional group placement dictate efficacy .

Properties

CAS No. |

1029429-62-6 |

|---|---|

Molecular Formula |

C11H21NO4 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

VWVWYFVYZSIVFW-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of (2R,4S)-4-Hydroxy-2-(hydroxymethyl)piperidine

The piperidine backbone is constructed via a stereocontrolled reductive amination strategy.

Procedure :

- Starting material : 4-Piperidone hydrochloride hydrate (20 g) is dissolved in distilled water (30 mL) and alkalized with liquid ammonia to pH 10–12.

- Extraction : The freebase 4-piperidone is extracted with toluene (3 × 50 mL), dried over anhydrous MgSO₄, and concentrated under vacuum.

- Sodium borohydride reduction : The ketone is reduced using NaBH₄ (8 g) in methanol (50 mL) under reflux for 10 hours. Post-reduction, the mixture is acidified with 5% HCl to pH 7–8, and the product is extracted with dichloromethane (50 mL).

- Crystallization : The organic phase is concentrated, and n-hexane (15 mL) is added to precipitate (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine as white crystals (10 g, 98.9% purity by GC).

Mechanistic insight :

Sodium borohydride selectively reduces the ketone to a secondary alcohol while preserving the hydroxymethyl group. Stereochemical control at C4 is achieved through the inherent chirality of the starting material or via asymmetric induction using chiral auxiliaries.

Step 2: Boc Protection of the Piperidine Nitrogen

Procedure :

- The piperidine intermediate (10 g) is dissolved in methanol (50 mL) with K₂CO₃ (10 g). Di-tert-butyl dicarbonate (15 g) is added, and the mixture is refluxed at 30°C for 8 hours.

- Post-reaction, the mixture is filtered, concentrated, and crystallized with petroleum ether to yield the Boc-protected product (12 g, 57% yield).

Optimization notes :

- Excess di-tert-butyl dicarbonate ensures complete protection of the amine.

- Potassium carbonate neutralizes HCl generated during the reaction, preventing acid-catalyzed decomposition.

Synthetic Route 2: Alkylation and Cyclization

Step 1: Ethyl 1-(2-Haloethyl)-4-piperidinecarboxylate Formation

Adapted from the synthesis of quinuclidine intermediates:

- Reagents : Ethyl isonipecotate (400 g), 2-bromoethanol (256 mL), K₂CO₃ (448 g), and toluene (4 L) are refluxed at 110°C for 160 minutes.

- Workup : The mixture is cooled, diluted with water (1.2 L), and extracted with toluene. The organic phase is concentrated to 4.2 L, treated with thionyl chloride (193 mL), and stirred for 1 hour.

- Crystallization : Ethyl acetate (4.6 L) and seed crystals are added to precipitate the chloroethyl intermediate (502.7 g, 80% yield).

Step 2: Piperidine Ring Functionalization

- Hydroxymethyl introduction : The chloroethyl intermediate undergoes nucleophilic substitution with a hydroxymethylating agent (e.g., formaldehyde under basic conditions).

- Stereochemical control : Chiral ligands or enzymatic catalysis ensure the 2R,4S configuration.

Comparative Analysis of Synthetic Methods

Route 1 excels in stereochemical fidelity, while Route 2 offers superior yields and scalability for industrial applications.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- GC Analysis : 98.9% purity for the intermediate 4-hydroxy-2-(hydroxymethyl)piperidine.

- HPLC : >99% enantiomeric excess confirmed using a chiral column (Chiralpak AD-H).

Industrial-Scale Considerations

- Cost efficiency : Route 2’s 80% yield and toluene-based extraction reduce raw material costs by ~40% compared to Route 1.

- Safety : Thionyl chloride necessitates stringent handling, but the absence of dimer impurities (e.g., diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)) simplifies purification.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes selective oxidation to yield carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 (aq) | Acidic, 0–5°C, 4 h | tert-Butyl (2R,4S)-4-hydroxy-2-carboxypiperidine-1-carboxylate | 78% |

| CrO3/H2SO4 | Acetone, 25°C, 2 h | Same as above | 65% |

Mechanism : Oxidation proceeds via a two-step pathway involving initial formation of a ketone intermediate, followed by further oxidation to the carboxylic acid. Steric hindrance from the tert-butyl group slows but does not prevent oxidation.

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group under controlled conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, reflux, 6 h | tert-Butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | 82% |

| NaBH4/I2 | MeOH, 0°C, 1 h | Same as above | 70% |

Note : Over-reduction of the piperidine ring is avoided by maintaining low temperatures.

Nucleophilic Substitution

The hydroxyl group at C4 participates in substitution reactions with retention of stereochemistry.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| TosCl/Et3N | DCM, 0°C, 2 h | tert-Butyl (2R,4S)-4-tosyloxy-2-(hydroxymethyl)piperidine-1-carboxylate | 90% |

| MsCl/Pyridine | RT, 12 h | tert-Butyl (2R,4S)-4-mesyloxy-2-(hydroxymethyl)piperidine-1-carboxylate | 88% |

Applications : Tosylates/mesylates serve as intermediates for subsequent SN2 reactions with amines or thiols.

Esterification and Protection

The hydroxyl groups undergo selective protection to enable multi-step syntheses.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ac2O/DMAP | DCM, RT, 3 h | tert-Butyl (2R,4S)-4-acetoxy-2-(hydroxymethyl)piperidine-1-carboxylate | 85% |

| TBDMSCl/Imidazole | DMF, 50°C, 6 h | tert-Butyl (2R,4S)-4-(TBDMS-oxy)-2-(hydroxymethyl)piperidine-1-carboxylate | 78% |

Selectivity : The C4 hydroxyl reacts preferentially due to reduced steric hindrance compared to C2.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the piperidine ring undergoes cleavage to form linear intermediates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc.) | MeOH, reflux, 8 h | (2R,4S)-4-hydroxy-2-(hydroxymethyl)pentanedioic acid | 60% |

| TFA/DCM | RT, 2 h | Deprotected amino alcohol | 95% |

Mechanism : Protonation of the carboxylate oxygen weakens the C-N bond, leading to ring opening.

Enzymatic Modifications

Biocatalytic methods enable stereoselective functionalization.

Advantage : Enzymes achieve high enantioselectivity (≥98% ee) without requiring protecting groups .

Comparative Reactivity Table

Key differences in reactivity between similar derivatives:

Trends : Piperidine derivatives exhibit higher ring-opening propensity compared to pyrrolidines due to ring strain .

Industrial-Scale Reaction Optimization

Large-scale syntheses employ flow chemistry to enhance efficiency:

-

Oxidation : Continuous flow reactors with immobilized KMnO4 reduce reaction time to 30 min (yield: 85%).

-

Esterification : Microfluidic systems with Ac2O achieve 95% conversion at 50°C in 10 min.

Scientific Research Applications

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for target proteins or enzymes. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with differences in ring size, substituents, stereochemistry, and functional groups. Key examples include:

Stereoisomers

- tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate : The enantiomer of the target compound. Stereochemical inversion can alter binding affinity to biological targets, as seen in analogs like 23a and 24a (pyrrolidine derivatives), where enantiomers exhibited distinct activities .

- tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A pyrrolidine (5-membered ring) analog with (2S,4S) configuration.

Substituent Modifications

- tert-Butyl (2R,4S)-4-hydroxy-2-(1-hydroxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate: Incorporates a lipophilic 4-octylphenyl group (C${22}$H${35}$NO$_4$, 377.52 g/mol), improving lipid solubility but reducing aqueous solubility. Such modifications are common in anticancer agents targeting hydrophobic binding pockets .

- tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Features a 3-hydroxypropyl chain (C${13}$H${25}$NO$_3$, 243.34 g/mol), increasing flexibility and hydrogen-bonding capacity compared to the hydroxymethyl group .

Functional Group Replacements

- tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate: Replaces the 4-hydroxyl group with an amine (C${11}$H${22}$N$2$O$3$, 230.30 g/mol), introducing basicity and altering pH-dependent behavior .

Data Table: Key Comparisons

Key Observations :

Ring Size : Piperidine derivatives (6-membered) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered), affecting binding to rigid biological targets .

Lipophilicity : The 4-octylphenyl group increases logP, enhancing cell membrane penetration but reducing solubility .

Hydrogen Bonding : Hydroxyl and hydroxymethyl groups improve water solubility and target engagement via hydrogen bonds, critical in kinase inhibitors .

Stereochemistry : Enantiomers (e.g., 2R,4S vs. 2S,4R) show divergent biological activities, necessitating precise synthesis .

Biological Activity

Tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, also known as 1-N-BOC-(2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 1029429-62-6

- IUPAC Name : tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Structure

The molecular structure of tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate features a piperidine ring with hydroxymethyl and hydroxyl substituents, contributing to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies suggest that derivatives of piperidine compounds can protect neuronal cells from oxidative stress and apoptosis. The presence of hydroxymethyl and hydroxyl groups may enhance these protective effects by modulating signaling pathways involved in cell survival .

- Antimicrobial Activity : Some derivatives of piperidine have shown promising antimicrobial properties against various pathogens. The specific structure of tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate suggests potential efficacy against gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes .

- Antidepressant-like Effects : Preliminary studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models. This could be attributed to their influence on neurotransmitter systems such as serotonin and norepinephrine .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl Group | Enhances neuroprotective properties |

| Hydroxyl Group | Increases solubility and bioavailability |

| Tert-butyl Group | Improves lipophilicity and membrane penetration |

Neuroprotection in In Vitro Models

In a study published in the Journal of Medicinal Chemistry, researchers examined the neuroprotective effects of piperidine derivatives, including tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate. The compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls, indicating its potential as a neuroprotective agent .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of piperidine derivatives demonstrated that tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity .

Behavioral Studies on Antidepressant Activity

In behavioral studies using the forced swim test in mice, compounds structurally related to tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate demonstrated a reduction in immobility time, indicative of antidepressant-like effects. Further research is needed to elucidate the underlying mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step procedures, including protection/deprotection of functional groups. For example:

-

Step 1 : Use tert-butyl groups to protect amines/carboxylates (common in piperidine derivatives) .

-

Step 2 : Hydroxyl groups may be introduced via reduction (e.g., NaBH4) or oxidation, followed by purification via flash column chromatography (hexane/EtOAC gradients, Rf ~0.35–0.38) .

-

Validation : Monitor reaction progress using TLC and confirm purity via NMR (δ 1.2–1.4 ppm for tert-butyl protons) .

Table 1 : Example Reaction Conditions

Step Reagents/Conditions Yield Purification Method 1 NaBH4, THF, 0°C → rt 62% Flash chromatography (hexane/EtOAc 4:6) 2 HCl/1,4-dioxane, 20–50°C 95% Recrystallization

Q. How is the compound characterized to confirm its stereochemistry and purity?

- Techniques :

- NMR : 1H and 13C NMR to confirm stereochemistry (e.g., δ 3.5–4.5 ppm for hydroxy and hydroxymethyl protons) .

- HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M+H]+ calculated for C12H23NO4: 246.1701) .

- Optical Rotation : Specific rotation ([α]25D values) to distinguish enantiomers (e.g., +38.1° vs. −38.1° for mirror-image forms) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Stable at −20°C in inert atmospheres (e.g., argon) .

- Incompatibilities : Degrades in the presence of strong oxidizers (e.g., peroxides) or acidic/basic conditions due to tert-butyl ester lability .

Q. How is this compound applied in medicinal chemistry research?

- Role : Serves as a precursor for constrained analogs of bioactive molecules (e.g., FTY720, a sphingosine-1-phosphate receptor modulator) .

- Biological Testing : Intermediate steps involve coupling to pharmacophores (e.g., 4-octylphenyl groups) and in vitro cytotoxicity assays .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during synthesis, particularly for the (2R,4S) configuration?

- Approaches :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in key steps like hydroxylation .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers .

Q. How should researchers address contradictions in spectral data during structural validation?

- Case Study : Enantiomers may show identical NMR shifts but opposite optical rotations.

- Resolution : Cross-validate with X-ray crystallography (SHELXL/SHELXT) or vibrational circular dichroism (VCD) .

- Example : reports matching NMR data for enantiomers but distinct [α]D values .

Q. What hydrogen-bonding patterns are observed in its crystal structure, and how do they influence solid-state properties?

- Analysis : Graph set analysis (Etter’s method) identifies motifs like D (donor)–A (acceptor) chains.

- Example : Hydroxyl groups form O–H···O bonds with carboxylate oxygens, stabilizing a helical arrangement .

- Impact : Affects solubility, melting point, and bioavailability .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Troubleshooting :

-

Low Yield : Replace column chromatography with recrystallization for tert-butyl intermediates .

-

Side Reactions : Add scavengers (e.g., molecular sieves) to trap water in esterification steps .

- Table 2 : Optimization Example

Parameter Initial Protocol Optimized Protocol Outcome Solvent THF Dichloromethane Yield ↑ 15% Catalyst None Pd(OAc)2/XPhos Reaction time ↓ 50%

Q. What methodologies assess its interaction with biological targets (e.g., enzymes or receptors)?

- Assays :

- SPR Spectroscopy : Measure binding kinetics to targets like S1P receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.